An In-Depth Technical Guide to 5-Methyl-2-(tetrahydro-2-furanylmethoxy)aniline: Synthesis, Identification, and Applications in Drug Discovery
An In-Depth Technical Guide to 5-Methyl-2-(tetrahydro-2-furanylmethoxy)aniline: Synthesis, Identification, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 5-Methyl-2-(tetrahydro-2-furanylmethoxy)aniline, a key chemical intermediate with significant potential in pharmaceutical research and development. This document details its chemical identity, outlines a plausible and detailed synthetic pathway, provides expected analytical characterization data, and explores its applications as a building block in the synthesis of active pharmaceutical ingredients (APIs). The unique structural combination of a substituted aniline and a tetrahydrofuran moiety presents a compelling scaffold for the development of novel therapeutics.
Chemical Identification and Core Properties
5-Methyl-2-(tetrahydro-2-furanylmethoxy)aniline is a substituted aniline derivative characterized by a methyl group at the 5-position and a tetrahydrofurfuryl ether linkage at the 2-position of the benzene ring.
Table 1: Core Identification of 5-Methyl-2-(tetrahydro-2-furanylmethoxy)aniline
| Identifier | Value | Source(s) |
| CAS Number | 946728-26-3 | [1][2] |
| Molecular Formula | C₁₂H₁₇NO₂ | [1][2] |
| Molecular Weight | 207.27 g/mol | [1][2] |
| MDL Number | MFCD08688400 | [1][2] |
Rationale in Drug Discovery: The Value of the Scaffold
The molecular architecture of 5-Methyl-2-(tetrahydro-2-furanylmethoxy)aniline incorporates two key pharmacophores that are prevalent in a wide range of biologically active molecules: the substituted aniline and the tetrahydrofuran ring.
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Aniline Derivatives in Medicinal Chemistry : Substituted anilines are fundamental building blocks in the synthesis of a vast array of pharmaceuticals.[1] They are present in drugs with diverse therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial agents.[3] The substitution pattern on the aniline ring allows for the fine-tuning of physicochemical properties such as lipophilicity, metabolic stability, and receptor binding affinity.[4]
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The Tetrahydrofuran Moiety : The tetrahydrofuran ring is a versatile and valuable scaffold in drug design. It can act as a bioisostere for other cyclic systems and can participate in hydrogen bonding interactions with biological targets. The incorporation of a tetrahydrofuran ring can improve a molecule's solubility, metabolic stability, and overall pharmacokinetic profile.[1]
The combination of these two moieties in 5-Methyl-2-(tetrahydro-2-furanylmethoxy)aniline makes it a promising intermediate for the synthesis of novel drug candidates with potentially enhanced efficacy and safety profiles.[]
Synthetic Pathway: A Detailed Protocol
A robust and efficient synthesis of 5-Methyl-2-(tetrahydro-2-furanylmethoxy)aniline can be envisioned through a multi-step process, commencing with the nitration of a readily available starting material, followed by a Williamson ether synthesis, and concluding with the reduction of the nitro group to the desired aniline.
Proposed Synthetic Workflow
Caption: Proposed synthetic workflow for 5-Methyl-2-(tetrahydro-2-furanylmethoxy)aniline.
Detailed Experimental Protocol
Step 1: Synthesis of 2-Methyl-5-nitroaniline from 2-Methylaniline [6]
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In a three-neck round-bottom flask equipped with a magnetic stirrer and a thermometer, add concentrated sulfuric acid.
-
Cool the flask in an ice/salt bath to -10 °C.
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Slowly add 2-methylaniline to the cold, stirring sulfuric acid, maintaining the temperature below 10 °C to form the o-toluidinium sulfate salt.
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In a separate beaker, prepare the nitrating mixture by carefully adding concentrated nitric acid to concentrated sulfuric acid and cool in an ice bath.
-
Add the nitrating mixture dropwise to the o-toluidinium sulfate solution, ensuring the temperature does not exceed 0 °C.
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After the addition is complete, allow the reaction to stir at 0-5 °C for 1-2 hours.
-
Carefully pour the reaction mixture onto crushed ice and neutralize with a concentrated sodium hydroxide solution while maintaining a low temperature.
-
Collect the precipitated 2-Methyl-5-nitroaniline by vacuum filtration, wash with cold water until the filtrate is neutral, and dry.
Step 2: Synthesis of 2-Methyl-5-nitrophenol
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Dissolve the synthesized 2-Methyl-5-nitroaniline in a mixture of sulfuric acid and water.
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Cool the solution to 0-5 °C in an ice bath.
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Slowly add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C.
-
Stir the resulting diazonium salt solution at this temperature for 30 minutes.
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Slowly add the diazonium salt solution to a boiling solution of dilute sulfuric acid.
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Steam distill the reaction mixture to isolate the 2-Methyl-5-nitrophenol.
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Extract the distillate with a suitable organic solvent (e.g., diethyl ether), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
Step 3: Williamson Ether Synthesis to form 2-(Tetrahydro-2-furanylmethoxy)-5-methyl-1-nitrobenzene [4][7][8][9]
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To a round-bottom flask containing a solution of 2-Methyl-5-nitrophenol in a suitable solvent such as acetone or DMF, add a base like anhydrous potassium carbonate.
-
Stir the mixture at room temperature for 30 minutes to form the phenoxide.
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Add tetrahydrofurfuryl bromide (or a tosylate equivalent) to the reaction mixture.
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Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.
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Concentrate the filtrate under reduced pressure.
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Dissolve the residue in an organic solvent (e.g., ethyl acetate), wash with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.
-
Purify the product by column chromatography if necessary.
Step 4: Reduction to 5-Methyl-2-(tetrahydro-2-furanylmethoxy)aniline [3]
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Dissolve the 2-(Tetrahydro-2-furanylmethoxy)-5-methyl-1-nitrobenzene in a solvent such as ethanol or ethyl acetate.
-
Add a catalytic amount of palladium on carbon (10% Pd/C).
-
Stir the mixture under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Filter the reaction mixture through a pad of celite to remove the catalyst and wash the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the final product, 5-Methyl-2-(tetrahydro-2-furanylmethoxy)aniline.
Analytical Characterization
Thorough analytical characterization is crucial to confirm the identity and purity of the synthesized compound. The following are the expected spectral data for 5-Methyl-2-(tetrahydro-2-furanylmethoxy)aniline.[10]
Nuclear Magnetic Resonance (NMR) Spectroscopy[11]
Table 2: Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 6.7-6.9 | m | 3H | Aromatic protons |
| ~ 4.2-4.4 | m | 1H | O-CH -CH₂ (tetrahydrofuran) |
| ~ 3.8-4.1 | m | 4H | NH₂ and O-CH₂ -CH |
| ~ 3.7-3.9 | m | 2H | CH₂ -O (tetrahydrofuran) |
| ~ 2.2-2.3 | s | 3H | Ar-CH₃ |
| ~ 1.8-2.1 | m | 4H | CH₂ -CH₂ (tetrahydrofuran) |
Table 3: Predicted ¹³C NMR Spectral Data (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~ 145-147 | C -O (aromatic) |
| ~ 135-137 | C -NH₂ (aromatic) |
| ~ 128-130 | C -CH₃ (aromatic) |
| ~ 115-125 | Aromatic C H |
| ~ 77-79 | O-C H-CH₂ (tetrahydrofuran) |
| ~ 72-74 | O-C H₂-CH |
| ~ 68-70 | C H₂-O (tetrahydrofuran) |
| ~ 28-30 | Tetrahydrofuran C H₂ |
| ~ 25-27 | Tetrahydrofuran C H₂ |
| ~ 20-22 | Ar-C H₃ |
Infrared (IR) Spectroscopy
Table 4: Expected IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Functional Group |
| 3450-3300 | Medium, sharp (doublet) | N-H stretch (primary amine) |
| 3050-3000 | Medium | Aromatic C-H stretch |
| 2950-2850 | Strong | Aliphatic C-H stretch |
| 1620-1580 | Strong | N-H bend (scissoring) |
| 1520-1480 | Strong | Aromatic C=C stretch |
| 1250-1200 | Strong | Aryl-O stretch |
| 1100-1050 | Strong | C-O-C stretch (ether) |
Mass Spectrometry (MS)
Table 5: Predicted Mass Spectrometry Data (Electron Ionization)
| m/z | Interpretation |
| 207 | [M]⁺ (Molecular ion) |
| 136 | [M - C₄H₇O]⁺ |
| 122 | [M - C₅H₉O]⁺ |
| 71 | [C₄H₇O]⁺ (Tetrahydrofurfuryl fragment) |
Applications in Active Pharmaceutical Ingredient (API) Synthesis
5-Methyl-2-(tetrahydro-2-furanylmethoxy)aniline serves as a valuable intermediate in the synthesis of more complex molecules with potential therapeutic applications.[] Its bifunctional nature, possessing both a nucleophilic amino group and a modifiable aromatic ring, allows for a variety of subsequent chemical transformations.
Workflow for API Synthesis Utilizing the Intermediate
Caption: Potential synthetic routes from the title compound to diverse API candidates.
This intermediate can be utilized in:
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Amide bond formation: The primary amine can readily react with carboxylic acids or their derivatives to form amides, a common linkage in many drug molecules.
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Sulfonamide synthesis: Reaction with sulfonyl chlorides can yield sulfonamides, another important class of pharmacophores.
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Heterocycle synthesis: The aniline moiety can serve as a precursor for the construction of various heterocyclic ring systems, such as benzimidazoles or quinolines, which are prevalent in medicinal chemistry.
Safety and Handling
As with all aniline derivatives, 5-Methyl-2-(tetrahydro-2-furanylmethoxy)aniline should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times. Avoid inhalation, ingestion, and skin contact. For detailed safety information, consult the material safety data sheet (MSDS) from the supplier.
Conclusion
5-Methyl-2-(tetrahydro-2-furanylmethoxy)aniline is a chemical intermediate with significant potential for the synthesis of novel active pharmaceutical ingredients. Its unique combination of a substituted aniline and a tetrahydrofuran moiety provides a versatile platform for the development of new drug candidates. The synthetic route outlined in this guide offers a practical approach to its preparation, and the provided analytical data serves as a benchmark for its characterization. Further exploration of the pharmacological properties of derivatives of this compound is a promising avenue for future research in drug discovery.
References
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Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]
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Khan Academy. (n.d.). Williamson ether synthesis. Retrieved from [Link]
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Huateng Pharma. (n.d.). 5-Methyl-2-(tetrahydro-2-furanylmethoxy)aniline. Retrieved from [Link]
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PubChem. (n.d.). 2-Methyl-5-nitroaniline. Retrieved from [Link]
- Google Patents. (n.d.). CN102234235A - Synthesis method of 5-chloro-2-methyl aniline.
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Pharmaceutical Technology. (2013, August 1). Advancing API Synthesis. Retrieved from [Link]
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